Phthalocyanine green

概要

説明

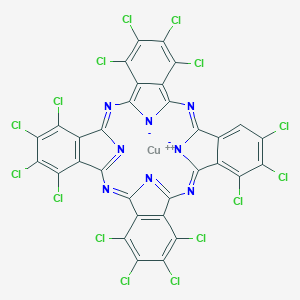

Phthalocyanine green, also known as this compound, is a synthetic green pigment derived from phthalocyanine dyes. It is a complex of copper with chlorinated phthalocyanine and is known for its bright, high-intensity color. This compound is widely used in various applications due to its excellent stability and resistance to solvents, acids, alkalis, heat, and ultraviolet radiation .

準備方法

Phthalocyanine green is typically synthesized from phthalocyanine blue through a process of chlorination in the presence of aluminum trichloride. The complete chlorination reaction can be represented as follows:

Cu(C32H16N8)+16Cl2→Cu(C32N8Cl16)+16HCl

In practice, the pigment is a mixture of isomers and degrees of chlorination . Industrial production involves the exhaustive halogenation of crude copper phthalocyanine blue with chlorine or bromine at elevated temperatures in a suitable solvent, commonly a molten aluminum chloride and sodium chloride eutectic mixture .

化学反応の分析

Phthalocyanine green is known for its chemical stability and resistance to various reactions. it can undergo certain types of reactions under specific conditions:

Oxidation: The compound is resistant to oxidation due to the presence of chlorine atoms.

Reduction: It is also resistant to reduction reactions.

Substitution: The chlorine atoms in the compound can be substituted with other halogens or functional groups under specific conditions.

Common reagents used in these reactions include halogens like bromine and chlorine, and the major products formed are various isomers and derivatives of the original compound .

科学的研究の応用

Art and Conservation

Phthalocyanine green is widely used in paints and inks due to its stability and vivid color. It has been identified in historical artworks through reflectance spectroscopy, aiding in the conservation and restoration of paintings .

Textiles and Plastics

In the textile industry, this compound is utilized for dyeing fabrics because of its resistance to fading and washing. Its application extends to plastics, where it provides colorfastness in various products.

Medical Applications

Phthalocyanines have gained attention in medical research, particularly for their use in photodynamic therapy (PDT) and as imaging agents due to their strong absorption properties in the near-infrared region . They can be modified chemically to enhance solubility and targeting capabilities for therapeutic applications.

Photodynamic Therapy

Phthalocyanines are explored as photosensitizers in PDT for cancer treatment. Their ability to generate reactive oxygen species upon light activation makes them effective against tumor cells.

- Case Study : Research has shown that phthalocyanines can be delivered using nanoparticle systems to improve their therapeutic efficacy while minimizing side effects .

Tattoo Removal Techniques

Recent studies have investigated the effectiveness of laser treatments on phthalocyanine-based tattoo inks, revealing complex fragmentation patterns that depend on the treatment conditions. The Nd:YAG laser was found to be effective in breaking down these pigments, although it also produced potentially toxic fragments .

Environmental Impact Studies

The synthesis and degradation pathways of phthalocyanine pigments have been studied to understand their environmental impact. Research indicates that certain halogenated derivatives may pose risks due to their toxic byproducts during degradation processes .

Comparative Data Table

作用機序

The mechanism of action of Phthalocyanine green involves its interaction with light and other molecules. The presence of strongly electronegative chlorine substituents shifts the absorption spectrum of the compound, making it highly stable and resistant to degradation . The molecular targets and pathways involved include the absorption of light and the subsequent emission of fluorescence, which is utilized in various imaging and diagnostic applications .

類似化合物との比較

Phthalocyanine green is unique due to its high degree of chlorination and stability. Similar compounds include:

C.I. Pigment Green 36: This compound incorporates a range of bromo- and bromochlorocopper phthalocyanines and is more yellowish-green compared to C.I.

C.I. Pigment Green 7 stands out due to its superior stability, resistance to various chemicals, and high-intensity green color, making it a preferred choice in many applications .

生物活性

Phthalocyanine green, a synthetic compound belonging to the phthalocyanine family, has garnered significant attention due to its biological activity, particularly as a photosensitizer in photodynamic therapy (PDT) and its potential applications in antimicrobial treatments. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy against various pathogens, and its role in cancer treatment through detailed research findings and case studies.

Overview of this compound

Phthalocyanines are macrocyclic compounds that exhibit remarkable photophysical properties, making them suitable for various applications in medicine and industry. This compound (PG7), specifically, is known for its strong absorption in the red region of the electromagnetic spectrum, which is crucial for effective PDT.

The biological activity of this compound primarily involves the generation of reactive oxygen species (ROS) upon light activation. This process leads to cellular damage in targeted cells, especially in cancerous and microbial cells. The following mechanisms are observed:

- Photodynamic Therapy : Upon irradiation with light, phthalocyanines produce singlet oxygen and other ROS, which induce apoptosis in cancer cells. Studies indicate that phthalocyanines can effectively target various cancer cell lines, including breast adenocarcinoma and others.

- Antimicrobial Activity : this compound exhibits significant antimicrobial properties against bacteria such as Staphylococcus aureus and Escherichia coli. The effectiveness varies based on concentration and light exposure duration.

Efficacy Against Cancer Cells

A study evaluated the cytotoxic effects of this compound on human breast adenocarcinoma cells (MCF-7). The results demonstrated an IC50 value of approximately 0.9 µmol/L after 24 hours of exposure to light, indicating potent cytotoxicity. The mechanism involved increased ROS production leading to apoptosis, as evidenced by flow cytometry analysis showing elevated apoptotic rates compared to control groups .

| Cell Line | IC50 Value (µmol/L) | Treatment Duration (hours) | Mechanism |

|---|---|---|---|

| MCF-7 | 0.9 | 24 | Apoptosis via ROS |

| S. aureus | 0.3 | 1 | Photoinactivation |

| E. coli | 0.6 | 1 | Photoinactivation |

Antimicrobial Activity

In vitro studies have shown that this compound can achieve over a 5-log reduction in viable E. coli cells when exposed to specific concentrations (1 µM) and red light irradiation (36 J cm). Similarly, significant reductions were observed against S. aureus, highlighting its potential as an antimicrobial agent .

Case Studies

- Photodynamic Treatment of Infected Mouse Models : In vivo studies demonstrated that this compound effectively reduced bacterial colonies in infected mouse models by 97.6% after PDT treatment. Control groups showed no significant reduction, underscoring the compound's therapeutic potential .

- Tattoo Removal Applications : this compound has been investigated for its use in laser tattoo removal procedures. Studies indicated that when combined with Nd:YAG lasers, it effectively fragmented tattoo inks while producing less toxic byproducts compared to traditional methods .

特性

IUPAC Name |

copper;5,6,7,8,15,16,17,23,24,25,26,32,33,34,35-pentadecachloro-2,11,20,29,37,38-hexaza-39,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22(27),23,25,28,30(37),31(36),32,34-nonadecaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32HCl15N8.Cu/c33-3-1-2-4(12(35)11(3)34)26-48-25(2)49-27-5-6(14(37)20(43)19(42)13(5)36)29(51-27)53-31-9-10(18(41)24(47)23(46)17(9)40)32(55-31)54-30-8-7(28(50-26)52-30)15(38)21(44)22(45)16(8)39;/h1H;/q-2;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUYIZQZWDFCUTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=C(C(=C1Cl)Cl)Cl)C3=NC4=NC(=NC5=NC(=NC6=C7C(=C([N-]6)N=C2[N-]3)C(=C(C(=C7Cl)Cl)Cl)Cl)C8=C5C(=C(C(=C8Cl)Cl)Cl)Cl)C9=C4C(=C(C(=C9Cl)Cl)Cl)Cl.[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32HCl15CuN8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1092.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Bright green pigment; [Hawley] Green solid; [CAMEO] Green odorless powder; [MSDSonline] | |

| Record name | Phthalocyanine Green | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6707 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

BRIGHT GREEN | |

CAS No. |

31235-28-6, 1328-53-6 | |

| Record name | (SP-4-2)-[1,2,3,4,8,9,10,11,15,16,17,18,22,23,24-Pentadecachloro-29H,31H-phthalocyaninato(2-)-κN29,κN30,κN31,κN32]copper | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31235-28-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phthalocyanine Green | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001328536 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Copper, (pentadecachlorophthalocyaninato(2-))- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031235286 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Copper, [1,2,3,4,8,9,10,11,15,16,17,18,22,23,24-pentadecachloro-29H,31H-phthalocyaninato(2-)-.kappa.N29,.kappa.N30,.kappa.N31,.kappa.N32]-, (SP-4-2)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | [1,2,3,4,8,9,10,11,15,16,17,18,22,23,24-pentadecachlorophthalocyaninato(2-)]copper | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.915 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIGMENT GREEN 7 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BPO9294G4W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PHTHALOCYANINE GREEN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4198 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key challenges associated with using C.I. Pigment Green 7 in waterborne coatings, and how can these be addressed?

A1: C.I. Pigment Green 7, due to its low polarity, tends to disperse poorly in water and readily agglomerates, posing challenges for its use in waterborne coatings []. To overcome these issues, researchers have successfully encapsulated the pigment with a copolymer of methyl methacrylate and butyl acrylate using mini-emulsion polymerization []. This encapsulation strategy enhances the pigment's dispersion stability in water and improves its compatibility with the resin, making it more suitable for waterborne applications.

Q2: How does the incorporation of C.I. Pigment Green 7 influence the properties of poly(ethylene terephthalate) (PET) filament yarns?

A2: When C.I. Pigment Green 7, along with C.I. Disperse Orange 149 and carbon black, is incorporated into PET filament yarns during melt spinning, it imparts desirable camouflage properties in both visible and infrared regions []. This suggests its potential in applications requiring camouflage, such as military textiles or outdoor gear. Furthermore, the study demonstrated that optimal blending of these colorants yielded PET yarns with acceptable mechanical and thermal properties and good to excellent washing and light fastnesses [].

Q3: Can C.I. Pigment Green 7 be modified to exhibit antibacterial properties, and if so, how?

A3: Research indicates that C.I. Pigment Green 7, after encapsulation, can be further functionalized to possess antibacterial properties []. This is achieved by grafting antibacterial polymer poly(N-(2-hydroxyethyl) acrylamide) (PHEAA) onto the pigment's surface using photoemulsion polymerization []. The resulting composite latex demonstrated effective antibacterial activity, expanding the potential applications of this versatile pigment.

Q4: How does the thermal stability of C.I. Pigment Green 7 compare to other pigments, such as C.I. Pigment Blue 15:3?

A4: Thermogravimetric analysis revealed that C.I. Pigment Green 7 exhibits higher thermal stability compared to C.I. Pigment Blue 15:3 []. This is evident from the higher residual mass of C.I. Pigment Green 7 (52.30%) after thermal degradation compared to C.I. Pigment Blue 15:3 (30.06%) []. This difference in thermal stability can be attributed to the molecular structure and chemical composition of each pigment.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。